molecular formula C10H18O4 B1601407 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate CAS No. 92418-59-2

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

Cat. No. B1601407
Key on ui cas rn: 92418-59-2
M. Wt: 202.25 g/mol
InChI Key: JMMOQNCIYAMRDB-UHFFFAOYSA-N
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Patent
US06215004B1

Procedure details

A solution of 22 (50.6 g, 250 mmol), and Dowex 50W X8-100 H+ resin (76.5 g) in MeOH (500 ml), was heated at 50° C. for 2 hours, cooled to room temperature, filtered, and the resin washed with MeOH (1×200 ml). The methanol fractions were combined and concentrated in vacuo. The crude product was passed through a plug of silica gel using ethyl acetate:hexanes (1:1) as the eluent. Fractions containing the product were combined and concentrated in vacuo to afford 23 (32.8 g, 200 mmol, 81%) as an oil. The material was used in the next step without any further purification.
Name
Quantity
50.6 g
Type
reactant
Reaction Step One
[Compound]
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
H+
Quantity
76.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]1[CH2:12][O:11]C(C)(C)[O:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4]>CO>[C:1]([O:6][CH2:7][CH:8]([OH:9])[CH2:12][OH:11])(=[O:5])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
50.6 g
Type
reactant
Smiles
C(CCC)(=O)OCC1OC(OC1)(C)C
Name
50W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
H+
Quantity
76.5 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the resin washed with MeOH (1×200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 200 mmol
AMOUNT: MASS 32.8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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